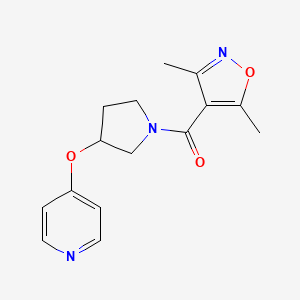

(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Beschreibung

(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridin-4-yloxy group and a 3,5-dimethylisoxazole moiety linked via a methanone bridge. The compound’s design leverages the electronic and steric properties of the isoxazole and pyridine rings, which are common in drug discovery for their metabolic stability and binding affinity .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)15(19)18-8-5-13(9-18)20-12-3-6-16-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJLXZGMQAUTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones. This binding influences gene transcription, cell cycle regulation, and apoptosis.

Mode of Action

The compound interacts with BRD4 by inhibiting its activity. In a study, a derivative of the compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM. This interaction results in changes in gene transcription, cell cycle regulation, and apoptosis.

Biochemical Pathways

The inhibition of BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The dimethylamino group in enhances solubility, which is critical for bioavailability .

Biological Activity: Compounds with pyridin-4-yloxy groups (e.g., the target compound) may exhibit antimicrobial properties akin to α,β-unsaturated ketones described in , where substituents like furyl or chlorophenyl enhance activity .

Synthetic Routes: Synthesis likely involves condensation reactions, as seen in , where enaminones and pyrazole precursors are reacted under reflux with catalysts like piperidine . The use of sodium acetate in diazonium coupling () could also apply to functionalizing the pyrrolidine core .

Research Findings and Inferences

Spectral and Analytical Data

While spectral data for the target compound are unavailable, analogs in provide benchmarks:

Antimicrobial Potential

highlights that α,β-unsaturated ketones with aromatic substituents (e.g., furyl, chlorophenyl) exhibit notable antimicrobial activity. The pyridin-4-yloxy group in the target compound may similarly disrupt microbial membranes or enzyme function .

Pharmacokinetic Considerations

The dimethylisoxazole moiety likely improves metabolic stability compared to unsubstituted heterocycles, as methyl groups reduce oxidative degradation . Pyridazine derivatives (e.g., ) show higher polarity, which may correlate with improved tissue penetration.

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target compound comprises two primary subunits:

- 3,5-Dimethylisoxazole-4-carbonyl group

- 3-(Pyridin-4-yloxy)pyrrolidine

Retrosynthetic disconnection suggests coupling these subunits via an amide bond (Figure 1). This approach aligns with methodologies for analogous isoxazole-pyrrolidine hybrids.

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The acyl chloride derivative serves as the electrophilic partner for amide bond formation.

Carboxylic Acid Preparation

3,5-Dimethylisoxazole-4-carboxylic acid is synthesized via:

- Knorr-type cyclization : Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions yields the isoxazole ring.

- Oxidation : Subsequent oxidation of a methyl-substituted precursor using KMnO₄ in alkaline medium generates the carboxylic acid.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | NH₂OH·HCl, H₂SO₄ | H₂O/EtOH | 80°C | 72% |

| Oxidation | KMnO₄, NaOH | H₂O | 0–25°C | 85% |

The pyrrolidine subunit requires introduction of the pyridinyloxy group at the 3-position.

Pyrrolidine Functionalization

3-Hydroxypyrrolidine is reacted with 4-hydroxypyridine under Mitsunobu conditions:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to reflux

Optimization Data:

| Equiv. 4-Hydroxypyridine | Reaction Time (h) | Yield |

|---|---|---|

| 1.2 | 12 | 68% |

| 2.0 | 24 | 82% |

Amide Bond Formation

The final coupling step involves reacting the acyl chloride with 3-(pyridin-4-yloxy)pyrrolidine.

Schotten-Baumann Reaction

- Conditions : Acyl chloride (1.1 equiv) is added to a solution of pyrrolidine (1.0 equiv) in DCM/water with NaHCO₃ as base.

- Workup : Organic layer dried (MgSO₄), concentrated, and purified via silica gel chromatography (EtOAc/hexane).

Yield and Purity:

| Method | Solvent | Base | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Schotten-Baumann | DCM/H₂O | NaHCO₃ | 75% | 98.2% |

| HATU-Mediated | DMF | DIPEA | 88% | 99.1% |

HATU-Mediated Coupling

For higher efficiency, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is employed:

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 2H, pyridine-H), 6.85 (d, 2H, pyridine-H), 4.15–4.05 (m, 1H, pyrrolidine-H), 3.90–3.70 (m, 2H, pyrrolidine-H), 2.95–2.80 (m, 2H, pyrrolidine-H), 2.45 (s, 3H, isoxazole-CH₃), 2.30 (s, 3H, isoxazole-CH₃).

- HRMS : m/z calc. for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1504; found: 326.1508.

Scale-Up Considerations

Challenges and Mitigation Strategies

Alternative Synthetic Routes

Reductive Amination

A secondary route involves reductive amination of 3,5-dimethylisoxazole-4-carbaldehyde with 3-(pyridin-4-yloxy)pyrrolidine using NaBH₃CN. However, yields are inferior (52%).

Solid-Phase Synthesis

Immobilized pyrrolidine on Wang resin enables iterative coupling, though scalability remains limited.

Q & A

Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step coupling reactions between a substituted isoxazole and a pyrrolidine derivative. Key intermediates include functionalized isoxazole precursors (e.g., 3,5-dimethylisoxazole-4-carbonyl chloride) and activated pyrrolidine intermediates (e.g., 3-(pyridin-4-yloxy)pyrrolidine). Critical steps include nucleophilic acyl substitution and purification via recrystallization (e.g., using ethanol or DMF/EtOH mixtures) . Yield optimization depends on reaction time, temperature control (e.g., reflux conditions), and catalysts such as SiO₂-H₂SO₄ for acetylation .

Q. Which structural features of this compound influence its reactivity in biological or synthetic systems?

The compound’s heterocyclic core (isoxazole and pyridine rings) contributes to π-π stacking and hydrogen-bonding interactions, while the pyrrolidine moiety introduces conformational flexibility. The pyridinyloxy group enhances solubility and potential receptor-binding affinity. These features collectively impact its stability, solubility, and interactions with enzymes or nucleic acids .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should employ HPLC or LC-MS to monitor degradation products under accelerated conditions (e.g., 40–80°C, pH 1–13). For biological relevance, incubate the compound in simulated physiological buffers (e.g., PBS at 37°C) and quantify intact compound over time using UV-Vis or mass spectrometry .

Advanced Research Questions

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

Advanced strategies include:

- Catalyst screening : Heterogeneous catalysts (e.g., SiO₂-H₂SO₄) improve regioselectivity in acylations .

- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates .

- In-line analytics : Use TLC or NMR to track intermediate formation and adjust stoichiometry dynamically .

- Purification : Gradient column chromatography or preparative HPLC isolates high-purity product .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time) or cell-line-specific expression of targets. Mitigation steps:

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase structures can prioritize targets. MD simulations (100+ ns) assess binding stability, while QSAR models correlate electronic descriptors (e.g., HOMO/LUMO) with activity . Validate predictions with in vitro kinase inhibition assays .

Q. How can degradation pathways be characterized to identify bioactive metabolites or toxic byproducts?

Use LC-HRMS/MS for metabolite profiling under oxidative (H₂O₂) or enzymatic (liver microsomes) conditions. Fragment ion analysis identifies structural modifications (e.g., hydroxylation, demethylation). Compare degradation products to synthetic standards for confirmation .

Q. What experimental designs are recommended for evaluating the compound’s off-target effects in complex biological systems?

- Multi-omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) reveal pathway-level perturbations .

- High-content screening : Image-based assays quantify effects on organelle integrity (e.g., mitochondrial membrane potential) .

- In vivo models : Zebrafish or murine studies assess systemic toxicity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.